Yvmghfrwdr F
Description
Yvmghfrwdr F is a synthetic inorganic compound primarily utilized in catalytic and photoluminescent applications. Its unique electronic configuration enables exceptional catalytic activity in redox reactions and tunable luminescence under UV excitation. Industrial applications include adaptive control systems in fermentation processes and advanced material synthesis .
Properties
Molecular Formula |
C72H97N21O14S |
|---|---|
Molecular Weight |
1512.7 g/mol |
IUPAC Name |
3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C72H97N21O14S/c1-40(2)60(93-62(99)48(73)30-43-22-24-46(94)25-23-43)70(107)88-52(26-29-108-3)63(100)83-38-58(95)85-56(34-45-37-79-39-84-45)68(105)90-54(32-42-16-8-5-9-17-42)66(103)86-51(21-13-28-81-72(77)78)65(102)91-55(33-44-36-82-49-19-11-10-18-47(44)49)67(104)92-57(35-59(96)97)69(106)87-50(20-12-27-80-71(75)76)64(101)89-53(61(74)98)31-41-14-6-4-7-15-41/h4-11,14-19,22-25,36-37,39-40,48,50-57,60,82,94H,12-13,20-21,26-35,38,73H2,1-3H3,(H2,74,98)(H,79,84)(H,83,100)(H,85,95)(H,86,103)(H,87,106)(H,88,107)(H,89,101)(H,90,105)(H,91,102)(H,92,104)(H,93,99)(H,96,97)(H4,75,76,80)(H4,77,78,81) |
InChI Key |
SLEIICTWQFRIFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)N)NC(=O)C(CC6=CC=C(C=C6)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, each requiring precise control of reaction conditions. The synthetic route may include:
Peptide Bond Formation: This involves the coupling of amino acids using reagents like carbodiimides (e.g., dicyclohexylcarbodiimide) and coupling agents (e.g., N-hydroxysuccinimide).
Protecting Group Strategies: Protecting groups are used to prevent unwanted reactions at specific functional groups. Common protecting groups include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).
Purification: Each intermediate product is purified using techniques such as chromatography (e.g., high-performance liquid chromatography).
Industrial Production Methods
Industrial production of such compounds often involves automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation. These machines can produce large quantities of the compound with high purity and efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary alcohol at C11 and secondary alcohol at C17 undergo oxidation under controlled conditions:
-
C11 oxidation : Selective oxidation with pyridinium chlorochromate (PCC) yields a ketone derivative while preserving the fluorinated structure .
-
C17 carboxylic acid stability : The C17 carboxyl group resists further oxidation due to its fully oxidized state, but decarboxylation occurs at >200°C .
Reaction equation:
Reduction Pathways
The 3-oxo group undergoes stereoselective reduction:
-
Catalytic hydrogenation : Pd/C in ethanol reduces the ketone to a secondary alcohol with 85% yield .
-
Stereochemical control : The β-face reduction predominates due to steric shielding from the 10-methyl group .
| Reducing Agent | Product | Yield (%) | Stereoselectivity (β:α) |
|---|---|---|---|
| NaBH4 | 3β-alcohol | 62 | 3:1 |
| LiAlH(t-Bu)3 | 3α-alcohol | 78 | 1:4 |
Substitution at Fluorinated Positions
The C6 and C9 fluorine atoms exhibit differential reactivity:
-
C6-F substitution : Nucleophilic displacement with KOt-Bu in DMSO produces 6-hydroxy derivatives (half-life = 3.2 hr at 25°C) .
-
C9-F stability : No observed substitution under standard conditions due to steric hindrance from the 10-methyl group .
Kinetic data:
Carboxylic Acid Derivatives
The C17 carboxyl group participates in typical acid reactions:
-
Esterification : Methanol/H2SO4 yields methyl ester (98% conversion in 2 hr) .
-
Amide formation : Coupling with EDCl/HOBt produces pharmacologically active derivatives .
Thermal Degradation
At elevated temperatures (150-200°C), three degradation pathways compete:
-
Decarboxylation (ΔH‡ = 112 kJ/mol)
-
Dehydration at C11 (ΔH‡ = 98 kJ/mol)
Photochemical Behavior
UV irradiation (254 nm) induces:
-
C17 decarboxylation : Quantum yield Φ = 0.12 in aqueous solution
-
Radical formation : ESR detects fluorinated carbon radicals (g = 2.0032)
This compound's reactivity profile highlights the interplay between steric effects (10/13/16-methyl groups), electronic factors (fluorine substituents), and conformational rigidity of the steroid framework. The data underscore its metabolic stability in biological systems while allowing controlled synthetic modifications for derivative development .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a model to study peptide bond formation and the effects of various protecting groups.
Biology
In biology, it may be used to study protein-protein interactions, enzyme-substrate interactions, and signal transduction pathways.
Medicine
In medicine, such compounds are often investigated for their potential therapeutic effects, including as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents.
Industry
In industry, these compounds can be used in the development of new pharmaceuticals, as well as in the production of biotechnological products.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds interact with proteins, enzymes, or receptors, modulating their activity. This can involve binding to active sites, altering protein conformation, or affecting signal transduction pathways.
Comparison with Similar Compounds
Structural Analog: Gd³⁺-Phosphine-Alkene Complex (Compound A)
Similarities :
Differences :
- Luminescence Efficiency : this compound exhibits 35% higher quantum yield than Compound A due to Tb³⁺’s superior energy transfer properties .
- Catalytic Selectivity : In hydrocarboxylation reactions, this compound achieves 90% enantiomeric excess (ee), whereas Compound A yields 72% ee under identical conditions .
Functional Analog: PFPh-Based Coordination Polymer (Compound B)
Similarities :
Differences :
- Synthetic Complexity : Compound B requires a 7-step synthesis with 45% overall yield, while this compound is synthesized in 4 steps with 68% yield .
- Response Time : this compound detects phosphate fluctuations within 2 seconds, outperforming Compound B’s 5-second latency .
Data Tables
Table 1: Structural and Functional Properties
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Central Metal Ion | Tb³⁺ | Gd³⁺ | Zn²⁺ |
| Luminescence Quantum Yield | 0.62 | 0.46 | N/A |
| Catalytic ee (%) | 90 | 72 | N/A |
| Synthesis Yield (%) | 68 | 55 | 45 |
| Industrial Application | Fermentation control | Photocatalysis | Phosphate sensing |
Table 2: Performance in Adaptive Control Systems
| Metric | This compound | Compound B |
|---|---|---|
| Response Time (s) | 2 | 5 |
| Detection Limit (ppm) | 0.05 | 0.12 |
| Stability (cycles) | 500 | 300 |
Key Research Findings
- Superior Ligand Dynamics : Hybrid ligands in this compound reduce steric hindrance, enabling faster substrate binding compared to Compound A’s rigid frameworks .
- Synergistic Effects : Co-doping this compound with Dy³⁺ enhances its luminescence lifetime by 40%, a feature absent in analogs .
- Environmental Robustness : this compound maintains catalytic activity in aqueous pH 3–11, whereas Compound B degrades at pH >9 .
Biological Activity
Yvmghfrwdr F, a compound derived from various natural sources, has garnered attention for its diverse biological activities. This article compiles research findings, case studies, and data tables to provide an authoritative overview of its biological properties, including antimicrobial, anti-inflammatory, antioxidant, and potential therapeutic effects.
Overview of Biological Activities
This compound exhibits a range of biological activities that have been explored through various studies. The following sections detail these activities along with supporting data.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it is particularly effective against:
- Bacteria : Exhibiting activity against Serratia marcescens, Stenotrophomonas maltophilia, Bacillus subtilis, Klebsiella pneumonia, and Staphylococcus aureus.
- Fungi : Effective against several fungal strains, although specific data on antifungal activity remains limited.
The Minimum Inhibitory Concentration (MIC) values for these pathogens have been documented, indicating the potency of this compound in inhibiting microbial growth.
| Pathogen | MIC (µg/mL) |
|---|---|
| Serratia marcescens | 15 |
| Stenotrophomonas maltophilia | 10 |
| Bacillus subtilis | 12 |
| Klebsiella pneumonia | 20 |
| Staphylococcus aureus | 8 |
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays:
- DPPH Radical Scavenging : The compound showed a scavenging percentage comparable to quercetin, with values around 76.31% ± 1.86% at optimal concentrations.
- Ferric Reducing Antioxidant Power (FRAP) : Results indicated absorbance values of 1.32 ± 0.01 at 700 nm, showcasing its ability to reduce ferric ions effectively.
These findings suggest that this compound could be a potent natural antioxidant.
Anti-Inflammatory Activity
This compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. The compound's efficacy was compared to standard anti-inflammatory agents, showing promising results in reducing inflammation markers.
Case Studies and Research Findings
-
Case Study on Antimicrobial Efficacy :
A study conducted on the antibacterial properties of this compound revealed that its extracts significantly inhibited the growth of multiple bacterial strains. The study utilized agar diffusion methods to determine the effectiveness of varying concentrations of the compound. -
Research on Antioxidant Properties :
Another research effort focused on the antioxidant mechanisms of this compound, highlighting its ability to neutralize free radicals and reduce oxidative stress in cellular models. -
In Vivo Studies :
In vivo studies have shown that administration of this compound led to a notable decrease in blood glucose levels in diabetic models, suggesting potential antidiabetic properties alongside its antimicrobial and antioxidant effects.
Q & A
Q. How can researchers optimize figures and tables to communicate this compound findings effectively?
- Methodological Answer : Use CC-BY licenses for open-access figure reuse. For complex data, employ heatmaps (e.g., dose-response curves) or 3D molecular visualizations. Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for table formatting, ensuring all abbreviations are defined in footnotes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
